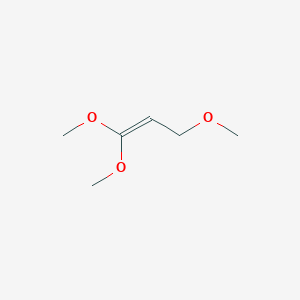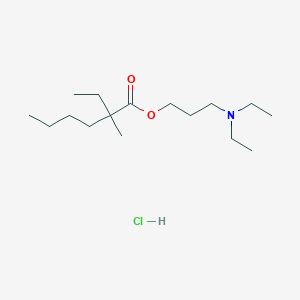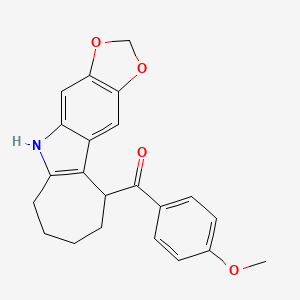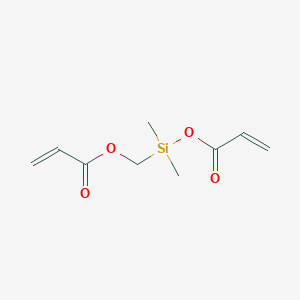
2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester typically involves the esterification of 2-propenoic acid with a silylating agent. One common method is the reaction of 2-propenoic acid with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, yielding 2-propenoic acid and dimethylsilanol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Major Products Formed
Hydrolysis: 2-Propenoic acid and dimethylsilanol.
Polymerization: Poly(this compound).
Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and copolymers, for coatings, adhesives, and sealants.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and functionalized silanes.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical coatings due to its biocompatibility and functionalizability.
Industry: Employed in the production of specialty chemicals and as a precursor for the synthesis of other silyl esters.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester involves its ability to undergo polymerization and hydrolysis. The ester bond is susceptible to nucleophilic attack, leading to hydrolysis and the release of 2-propenoic acid and dimethylsilanol. In polymerization reactions, the double bond in the propenoic acid moiety participates in free radical polymerization, forming long polymer chains.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-propenyl ester:
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester:
Uniqueness
2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester is unique due to the presence of the silyl ester group, which imparts distinct chemical reactivity and potential for functionalization. This makes it valuable in applications requiring specific chemical modifications and properties.
Properties
CAS No. |
42408-13-9 |
|---|---|
Molecular Formula |
C9H14O4Si |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
[dimethyl(prop-2-enoyloxy)silyl]methyl prop-2-enoate |
InChI |
InChI=1S/C9H14O4Si/c1-5-8(10)12-7-14(3,4)13-9(11)6-2/h5-6H,1-2,7H2,3-4H3 |
InChI Key |
MMWHKIZPIXENRV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(COC(=O)C=C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
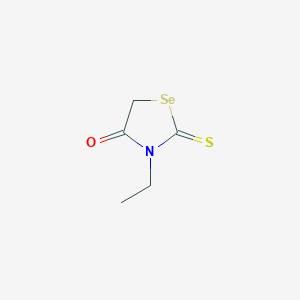
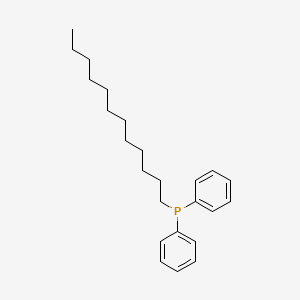
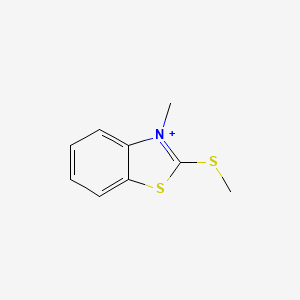
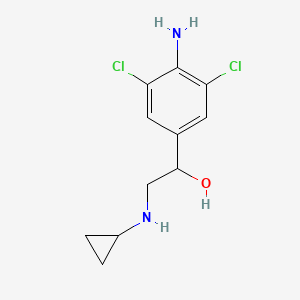
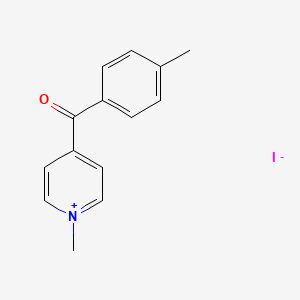
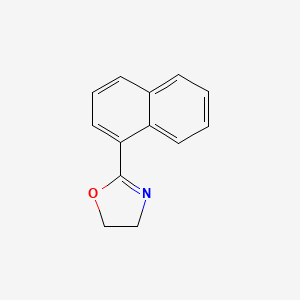
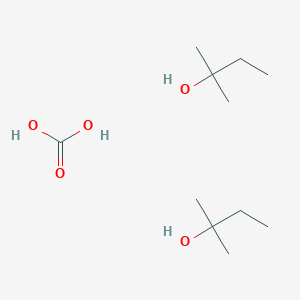
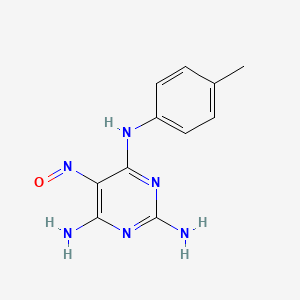
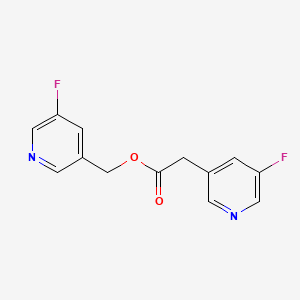
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
